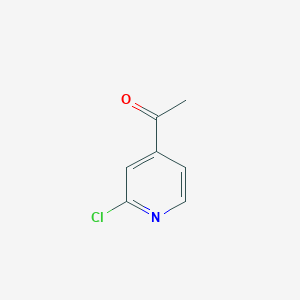

1-(2-Chloropyridin-4-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-chloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCGPQZERFBGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20521843 | |

| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23794-15-2 | |

| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloropyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Chloropyridin-4-yl)ethanone CAS number

An In-depth Technical Guide to 1-(2-Chloropyridin-4-yl)ethanone: Synthesis, Applications, and Experimental Protocols

Introduction

This compound, registered under CAS Number 23794-15-2 , is a pivotal heterocyclic building block in modern medicinal chemistry and synthetic organic chemistry.[1][2][3] Also known by synonyms such as 2-Chloro-4-acetylpyridine and 4-Acetyl-2-chloropyridine, this compound serves as a versatile intermediate for constructing more complex molecular architectures, particularly in the realm of drug discovery.[3][4] Its structure, featuring a pyridine ring substituted with a reactive chlorine atom at the 2-position and a ketone group at the 4-position, offers multiple sites for chemical modification. This guide provides an in-depth analysis of its properties, a validated synthesis protocol with mechanistic explanations, key applications, and essential safety protocols tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These attributes influence reaction conditions, solubility, purification strategies, and storage requirements. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 23794-15-2 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClNO | [3][4] |

| Molecular Weight | 155.58 g/mol | [3][4] |

| Physical Form | Solid | |

| Melting Point | 35-40 °C | |

| IUPAC Name | This compound | [4] |

| InChI Key | ZJCGPQZERFBGSM-UHFFFAOYSA-N | [4] |

| SMILES | CC(=O)C1=CC(=NC=C1)Cl | [4] |

Synthesis and Mechanistic Insights

A reliable and high-yield synthesis is critical for the practical application of any chemical intermediate. The following protocol describes a common and effective method for preparing this compound via a Grignard reaction, adapted from established procedures.[1]

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 2-chloro-N-methoxy-N-methylisonicotinamide (a Weinreb amide).

Materials:

-

2-chloro-N-methoxy-N-methylisonicotinamide

-

Methylmagnesium bromide (3M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-N-methoxy-N-methylisonicotinamide (10.0 g, 50 mmol) in anhydrous THF (50 mL).

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylmagnesium bromide solution (50 mL, 150 mmol, 3.0 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.

-

Expert Insight: The use of a Weinreb amide (N-methoxy-N-methylamide) is a deliberate choice to prevent over-addition of the Grignard reagent. The initial ketone product forms a stable chelated intermediate with the magnesium, which is unreactive towards further nucleophilic attack. This intermediate is hydrolyzed during the aqueous workup, ensuring a high yield of the desired ketone and preventing the formation of the tertiary alcohol byproduct.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight to ensure complete conversion.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. This step hydrolyzes the intermediate and neutralizes any excess Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: Purify the resulting crude product by silica gel column chromatography to yield pure this compound.[1]

-

Self-Validation & QC: The purity of the final product should be confirmed using techniques like TLC, NMR, and mass spectrometry. A successful synthesis will show a mass spectrometric analysis (ESI) with a peak at m/z: 156.0 [M+H]⁺, confirming the correct molecular weight.[1]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for drug development. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAᵣ), while the acetyl group provides a handle for a wide range of chemical transformations, such as condensations, reductions, and alpha-functionalizations.

A notable application is its use in the synthesis of pyrimidine derivatives that act as inhibitors of human SMG-1 (hSMG-1).[1] The hSMG-1 protein is a kinase involved in the nonsense-mediated mRNA decay (NMD) pathway, which has been identified as a potential therapeutic target in certain types of cancer. By using this compound as a starting material, medicinal chemists can efficiently construct complex molecules designed to interact with the active site of this important biological target. The compound's structure is considered of interest for its potential to interact with various biological targets, making it a valuable entity in drug discovery pipelines.[5]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Identification:

-

GHS Signal Word: Warning

-

Hazard Statements:

Recommended Precautions & PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE):

-

Handling:

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

Conclusion

This compound (CAS: 23794-15-2) is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, coupled with robust and high-yield synthesis routes, make it a reliable building block. For scientists and researchers in drug development, a thorough understanding of its reactivity, handling requirements, and synthetic applications is essential for leveraging its full potential in the creation of novel therapeutics.

References

- 1. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]

- 2. This compound, 97% [labchem.co.za]

- 3. 1-(2-chloropyridine-4-yl)ethanone - CAS:23794-15-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CAS 60159-37-7: Ethanone, 1-(4-chloro-2-pyridinyl)- [cymitquimica.com]

- 6. 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Physical Properties of 1-(2-Chloropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and spectral properties of 1-(2-Chloropyridin-4-yl)ethanone (CAS No. 23794-15-2), a key building block in medicinal chemistry and pharmaceutical development. Understanding these characteristics is paramount for its effective handling, characterization, and application in synthetic workflows. This document moves beyond a simple datasheet to explain the causality behind experimental choices and provides actionable protocols for property determination.

Core Molecular and Physical Characteristics

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of a range of biologically active molecules.[1] Its utility in drug discovery, particularly in the development of kinase inhibitors, underscores the importance of a thorough understanding of its physical properties.[2]

The compound typically appears as a white to light yellow solid at room temperature, a physical state dictated by its melting point.[1] The presence of both a polar carbonyl group and an electronegative chlorine atom on the pyridine ring contributes to its moderate polarity, influencing its solubility and chromatographic behavior.

Table 1: Summary of Key Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO | [1][2] |

| Molecular Weight | 155.58 g/mol | [1][2] |

| Melting Point | 35-40 °C | [3] |

| Boiling Point | 270.1 °C at 760 mmHg | [3] |

| Appearance | White to pale cream or yellow crystals/powder | [3] |

| Flash Point | >110 °C | [3] |

Structural and Spectroscopic Elucidation

The unequivocal identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring, as well as the carbonyl group, significantly influences the chemical shifts of the protons and carbons.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see signals for the methyl protons and the three protons on the pyridine ring. The chemical shifts are influenced by the positions relative to the nitrogen, chlorine, and acetyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the methyl carbon, the carbonyl carbon, and the five carbons of the pyridine ring. The carbons directly attached to the electronegative chlorine and nitrogen atoms, and the carbonyl carbon, would appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹. Other characteristic peaks include those for C-H stretching and bending, C=N and C=C stretching of the pyridine ring, and the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

-

Molecular Ion Peak: In electron ionization (EI) mode, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.58 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, which is characteristic of a molecule containing one chlorine atom. An electrospray ionization (ESI) mass spectrum shows a protonated molecular ion at m/z 156.0 [M+H]⁺.[2]

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methyl group (CH₃) or the entire acetyl group (CH₃CO), leading to characteristic fragment ions.

Experimental Methodologies for Property Determination

The following section outlines standardized protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.

-

Protocol:

-

Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid. An empty, crimped pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The onset temperature of the endothermic melting peak is recorded as the melting point.

-

Caption: Workflow for Melting Point Determination by DSC

Purity and Boiling Point Estimation by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds based on their boiling points and interaction with a stationary phase. The mass spectrometer detects and identifies the separated components.

-

Protocol:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Use a standard non-polar capillary column (e.g., HP-5ms).

-

Employ a temperature program, for instance, starting at 100 °C and ramping to 250 °C at 10 °C/min.

-

The retention time is related to the boiling point, and the mass spectrum confirms the identity and purity of the eluted compound.

-

Caption: Workflow for Purity Analysis by GC-MS

Structural Verification by NMR Spectroscopy

-

Principle: NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

-

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; filter if any particulate matter is present.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data (phasing, baseline correction, and referencing to the residual solvent peak).

-

Assign the signals based on chemical shifts, multiplicities, and integration.

-

Solubility Profile

-

Qualitative Prediction: Due to its moderate polarity, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in non-polar solvents like hexanes is likely to be limited.

-

Experimental Determination of Solubility:

-

Add an excess amount of the solid to a known volume of the solvent of interest in a sealed vial.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved solid in the supernatant using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation.[4]

-

Handling: Always handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

The physical and spectral properties of this compound are well-defined and critical for its application in research and development. This guide provides a detailed overview of these properties and the experimental methodologies used for their determination. By understanding these characteristics, researchers can ensure the quality and integrity of their synthetic work and contribute to the advancement of medicinal chemistry.

References

An In-depth Technical Guide to 1-(2-Chloropyridin-4-yl)ethanone: Synthesis, Characterization, and Applications

Introduction: A Versatile Heterocyclic Building Block

1-(2-Chloropyridin-4-yl)ethanone, also known as 2-chloro-4-acetylpyridine, is a pivotal heterocyclic ketone that has garnered significant attention in synthetic and medicinal chemistry. Its structure, which features a reactive acetyl group and a chlorine-substituted pyridine ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1] This guide provides a comprehensive overview of its synthesis, detailed chemical characterization, reactivity profile, and its applications in the development of novel therapeutic agents and other functional materials, tailored for researchers and professionals in the field of drug discovery and chemical development.

Chemical Identity and Physical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 23794-15-2 | [2] |

| Molecular Formula | C₇H₆ClNO | [3] |

| Molecular Weight | 155.58 g/mol | [3] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 36.5 °C | [3] |

Synthesis of this compound: A Reliable Approach

The synthesis of this compound is most effectively achieved through the reaction of a Weinreb amide derivative of 2-chloroisonicotinic acid with a Grignard reagent. This method is favored for its high yield and selectivity.

Synthetic Protocol: Grignard Reaction with a Weinreb Amide

This protocol details the synthesis of this compound from 2-chloro-N-methoxy-N-methylisonicotinamide.

Step 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.

-

A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

Step 2: Reaction with 2-chloro-N-methoxy-N-methylisonicotinamide

-

A solution of 2-chloro-N-methoxy-N-methylisonicotinamide (10.0 g, 50 mmol) in anhydrous tetrahydrofuran (50 mL) is cooled to 0 °C in an ice bath.[3]

-

A 3M solution of methylmagnesium bromide in tetrahydrofuran (50 mL, 150 mmol) is added slowly to the cooled solution while stirring.[3]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.[3]

Step 3: Work-up and Purification

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[3]

-

The aqueous layer is extracted with ethyl acetate.[3]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]

-

The crude product is purified by silica gel column chromatography to yield this compound as a solid (7.5 g, 96% yield).[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic region will display signals corresponding to the three protons on the pyridine ring. The proton at position 6 will likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 3 as a doublet.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the acetyl group, a signal for the methyl carbon, and five distinct signals for the carbons of the pyridine ring. The carbon bearing the chlorine atom will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

-

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

Bands in the 1600-1450 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.

-

A band in the 1100-1000 cm⁻¹ region for the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) at m/z 155 and an (M+2)⁺ peak at m/z 157 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. An ESI-MS analysis would show a peak at m/z 156.0 for [M+H]⁺.[3]

-

Fragmentation: A prominent fragment is expected at m/z 140, corresponding to the loss of a methyl radical (•CH₃). Another significant fragment would be observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

Reactivity and Synthetic Utility

This compound is a versatile substrate for a variety of organic transformations, primarily involving the reactivity of the acetyl group and the chloro-substituted pyridine ring.

Reactions at the Acetyl Group

The carbonyl group and the adjacent methyl protons are susceptible to a range of reactions:

-

Condensation Reactions: The methyl protons are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type and Knoevenagel condensation reactions with aldehydes and ketones.[4] This allows for the extension of the carbon chain and the formation of α,β-unsaturated ketones.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride.

Reactions at the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring is a key site for nucleophilic aromatic substitution and cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The chloro group can be readily displaced by various aryl and heteroaryl groups through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters.[5][6] This is a powerful method for the construction of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.

Key Reaction Pathway: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable starting material for the synthesis of biologically active compounds.

Synthesis of hSMG-1 Inhibitors for Cancer Therapy

A significant application of this compound is in the synthesis of pyrimidine derivatives that act as inhibitors of the human suppressor of morphogenesis in genitalia 1 (hSMG-1) kinase.[3] hSMG-1 is a key regulator in nonsense-mediated RNA decay and cellular stress response pathways, making it a promising target for cancer therapy.[7] The synthesis of these inhibitors often involves the condensation of this compound with a suitable amine-containing pyrimidine precursor.

Development of Agrochemicals

This compound also serves as an intermediate in the development of novel agrochemicals, such as fungicides and herbicides.[1] The pyridine moiety is a well-known toxophore in many pesticides, and the reactivity of the acetyl and chloro groups allows for the facile introduction of various functionalities to optimize biological activity and selectivity.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis, coupled with the dual reactivity of the acetyl group and the chloro-substituted pyridine ring, provides a powerful platform for the construction of a diverse range of complex molecules. Its demonstrated utility in the synthesis of potential anticancer agents and other biologically active compounds underscores its importance for researchers and professionals in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% [labchem.co.za]

- 3. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Chloropyridin-4-yl)ethanone: Properties, Synthesis, and Application in Kinase Inhibitor Development

This guide provides a comprehensive technical overview of 1-(2-Chloropyridin-4-yl)ethanone, a key building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines a detailed synthesis protocol, and explores its critical role in the generation of targeted therapeutics, with a particular focus on inhibitors of the human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) kinase.

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex heterocyclic compounds. Its unique structural arrangement, featuring a reactive acetyl group and a strategically positioned chlorine atom on the pyridine ring, makes it an ideal scaffold for constructing molecules with potential therapeutic activities. The molecular weight of this compound is a fundamental parameter for any synthetic or analytical procedure, and it has been determined to be 155.58 g/mol [1].

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development. The following table summarizes its key identifiers and properties.

| Property | Value | Source(s) |

| Molecular Weight | 155.58 g/mol | [1] |

| Molecular Formula | C₇H₆ClNO | [1] |

| CAS Number | 23794-15-2 | |

| Melting Point | 35-40 °C | |

| Appearance | Solid |

Spectroscopic Profile

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. While experimentally obtained spectra are the gold standard, the following provides an overview of the expected spectroscopic characteristics based on its structure.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts (δ) and coupling constants (J) will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule. Key resonances will include the carbonyl carbon, the carbons of the pyridine ring (with varying chemical shifts due to the substituents), and the methyl carbon.

Infrared (IR) Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as the C-Cl stretch.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring, providing further structural confirmation.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through various synthetic routes. The following protocol describes a reliable and scalable method.

Experimental Workflow: Synthesis of this compound

Caption: A schematic representation of the synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-N-methoxy-N-methylisonicotinamide (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (3 equivalents, 3M in THF) via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Application in Drug Development: Synthesis of hSMG-1 Kinase Inhibitors

A primary and highly significant application of this compound is its use as a key intermediate in the synthesis of pyrimidine-based inhibitors of hSMG-1 kinase. hSMG-1 is a crucial regulator of the nonsense-mediated mRNA decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs)[2]. In cancer, the NMD pathway can have a dual role, and its inhibition has emerged as a promising therapeutic strategy[2].

The hSMG-1 Signaling Pathway in Nonsense-Mediated mRNA Decay

The inhibition of hSMG-1 disrupts the NMD pathway by preventing the phosphorylation of the key downstream effector, UPF1. This phosphorylation event is critical for the recruitment of other NMD factors and the subsequent degradation of the target mRNA.

Caption: The hSMG-1 signaling pathway in nonsense-mediated mRNA decay and the point of intervention by pyrimidine-based inhibitors.

Synthesis of a Pyrimidine-Based hSMG-1 Inhibitor

The following protocol outlines the synthesis of a representative 2-aminopyrimidine derivative from this compound, a common core structure in hSMG-1 inhibitors.

Caption: A generalized workflow for the synthesis of a 2-aminopyrimidine-based hSMG-1 inhibitor.

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in a round-bottom flask, add guanidine hydrochloride (1.1 equivalents) and stir until a clear solution is obtained.

-

Addition of Ketone: Add this compound (1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 2-aminopyrimidine derivative. Further purification can be achieved by recrystallization if necessary.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined properties and accessible synthesis make it a crucial starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The ability to readily transform this molecule into complex heterocyclic systems, such as the pyrimidine-based hSMG-1 inhibitors, underscores its importance in the ongoing quest for new and effective treatments for diseases like cancer.

References

A Technical Guide to the Synthesis of 1-(2-Chloropyridin-4-yl)ethanone via Weinreb Amide Chemistry

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-chloropyridin-4-yl)ethanone, a valuable ketone intermediate in pharmaceutical and agrochemical research.[1] The focus is on a robust and highly selective method starting from 2-chloro-N-methoxy-N-methylisonicotinamide, commonly known as a Weinreb-Nahm amide. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses critical process parameters, and outlines methods for product characterization. The rationale for employing the Weinreb amide strategy, which effectively circumvents common challenges in ketone synthesis, is explained through mechanistic insights.[2]

Introduction: The Significance of the Weinreb Amide Approach

The target molecule, this compound (also known as 2-chloro-4-acetylpyridine), is a key building block in the synthesis of more complex molecules, particularly in medicinal chemistry.[1] Traditional methods for synthesizing ketones by reacting organometallic reagents (like Grignard or organolithium reagents) with carboxylic acid derivatives such as esters or acid chlorides are often plagued by a significant side reaction: over-addition.[3][4] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack that produces a tertiary alcohol, thereby reducing the yield of the desired product.[5][6]

The Weinreb-Nahm ketone synthesis, discovered in 1981, offers an elegant solution to this problem.[3][7] By converting a carboxylic acid derivative into an N-methoxy-N-methylamide (Weinreb amide), the reaction with an organometallic reagent can be precisely controlled to stop at the ketone stage.[2][8] This method is renowned for its high yields, broad functional group tolerance, and operational simplicity, making it a dependable choice in modern organic synthesis.[3][9]

Mechanism and Rationale: Why the Weinreb Amide Excels

The success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate formed during the reaction.[10][11]

The Process:

-

Nucleophilic Addition: A Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), acts as a nucleophile and adds to the electrophilic carbonyl carbon of the Weinreb amide, 2-chloro-N-methoxy-N-methylisonicotinamide.[12]

-

Formation of a Stable Chelate: This addition forms a tetrahedral intermediate. Unlike the intermediate formed from an ester or acid chloride, this species is stabilized by the chelation of the magnesium ion between the carbonyl oxygen and the methoxy oxygen.[3][10]

-

Resistance to Collapse: This five-membered chelate ring is remarkably stable at low temperatures and does not readily collapse to eliminate the amide moiety.[6] This stability prevents the formation of the ketone until an acidic workup is performed. Consequently, the intermediate is protected from a second attack by the Grignard reagent.[10][11]

-

Hydrolysis to Ketone: Upon introduction of an aqueous acid during workup, the chelate is broken, and the intermediate hydrolyzes to release the desired ketone, this compound, and N,O-dimethylhydroxylamine as a byproduct.[2][10]

This chelation-controlled stability is the core reason for the method's high selectivity, preventing the over-addition that compromises other synthetic routes.[2]

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Notes |

| 2-chloro-N-methoxy-N-methylisonicotinamide | 1146159-99-8 | 200.62 | >97% | Starting material (Weinreb amide) |

| Methylmagnesium bromide (3.0 M in ether) | 75-16-1 | 119.24 | 3.0 M | Grignard reagent, highly moisture-sensitive |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | >99.9% | Anhydrous, inhibitor-free |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | N/A | For quenching the reaction |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | For extraction |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | For drying organic phase |

Step-by-Step Procedure

Safety Note: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly reactive with water and oxygen.[13] All glassware must be rigorously dried before use.[14]

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chloro-N-methoxy-N-methylisonicotinamide (1.0 eq).

-

Dissolve the amide in anhydrous tetrahydrofuran (THF) (approx. 5-10 mL per gram of amide).

-

Cool the solution to 0 °C using an ice-water bath.[14]

-

-

Grignard Addition:

-

Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 1.1-1.2 eq) to the stirred solution via a syringe pump over 30-60 minutes.

-

Maintain the internal temperature below 5 °C during the addition to ensure the stability of the tetrahedral intermediate.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Quenching:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while maintaining cooling in the ice bath. The temperature may rise, so the addition should be controlled.

-

Continue stirring for 15-20 minutes until two clear layers form.

-

-

Workup and Extraction:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF used).

-

Combine the organic layers.

-

Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product, a yellow to brown oil or solid, can be purified by flash column chromatography on silica gel.

-

A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes).

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent to yield this compound as a solid. The melting point of the pure compound is reported to be between 35-40 °C.[15]

-

Product Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group.[16]

-

Expected chemical shifts (CDCl₃, 400 MHz): δ ~8.6 ppm (d, 1H), ~7.8 ppm (s, 1H), ~7.6 ppm (d, 1H), ~2.6 ppm (s, 3H).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₇H₆ClNO, M.W. 155.58 g/mol ).[15]

Process Optimization and Troubleshooting

-

Temperature Control: Maintaining a low temperature during Grignard addition is critical. Higher temperatures can lead to the decomposition of the tetrahedral intermediate and potential side reactions.[3]

-

Reagent Quality: The Grignard reagent must be of high quality and accurately titrated. The Weinreb amide and solvent must be anhydrous to prevent quenching the nucleophile.[13]

-

Quenching Agent: While ammonium chloride is common, a dilute acid like 1 M HCl can also be used. However, care must be taken with acid-sensitive functional groups.

-

Side Reactions: If over-addition is observed (formation of tertiary alcohol), it suggests the reaction temperature was too high or the Grignard reagent was added too quickly. Incomplete reaction may indicate poor quality Grignard reagent or insufficient equivalents.

Conclusion

The synthesis of this compound from its corresponding Weinreb amide using a Grignard reagent is a highly efficient, selective, and reliable method. By leveraging the stability of the chelated tetrahedral intermediate, this approach successfully avoids the common problem of over-addition, leading to high yields of the desired ketone. The protocol is robust and tolerant of various functional groups, making it a cornerstone technique for chemists in pharmaceutical and materials science. Careful control of reaction conditions, particularly temperature and moisture, is paramount to achieving optimal results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 8. Weinreb (ketone synthesis) [quimicaorganica.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. Weinreb amides [pubsapp.acs.org]

- 12. adichemistry.com [adichemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 4-Acetyl-2-chloropyridine 97 23794-15-2 [sigmaaldrich.com]

- 16. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE(23794-15-2) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 1-(2-Chloropyridin-4-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Abstract: 1-(2-Chloropyridin-4-yl)ethanone, a key heterocyclic ketone, serves as a pivotal building block in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive chlorine atom and a versatile acetyl group on a pyridine scaffold, offers multiple avenues for synthetic elaboration. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications, particularly in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important synthetic intermediate.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel drug candidates. This compound, also known as 2-chloro-4-acetylpyridine, has emerged as a high-value intermediate due to its inherent chemical functionalities.[1][2] The pyridine ring is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The presence of a chlorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), while the acetyl group at the 4-position provides a handle for a wide array of classical ketone chemistries.

This combination makes this compound a strategically important precursor for creating complex molecular architectures. Its application has been notably documented in the synthesis of pyrimidine derivatives designed as hSMG-1 inhibitors for potential cancer treatments, highlighting its relevance in contemporary oncology research.[3] This guide aims to consolidate the essential technical knowledge surrounding this compound, providing a reliable resource for its synthesis, characterization, and safe handling.

Physicochemical Properties and Structural Elucidation

The precise identity and purity of a synthetic intermediate are foundational to its successful application. The properties of this compound are well-defined, ensuring its reliable use in subsequent synthetic steps.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Chloro-4-acetylpyridine, 4-Acetyl-2-chloropyridine | [1][2][4] |

| CAS Number | 23794-15-2 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO | [1][3] |

| Molecular Weight | 155.58 g/mol | [1][2][3] |

| Appearance | Solid / Off-White Low-Melting Solid | [2][5] |

| Melting Point | 35-40 °C | [2] |

| Boiling Point | 220 °C | [6] |

| Density | 1.102 g/cm³ (at 25 °C) | [6] |

| SMILES | CC(=O)c1ccnc(Cl)c1 | [2] |

| InChI Key | ZJCGPQZERFBGSM-UHFFFAOYSA-N | [1][2] |

The moderate polarity imparted by the ketone group and the electronegative chlorine atom influences its solubility and chromatographic behavior.[5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via the reaction of a Grignard reagent with a Weinreb amide. This specific strategy is superior to alternatives (like acyl chlorides) because the intermediate formed from the Weinreb amide is stabilized as a metal chelate, preventing the common side reaction of over-addition that would otherwise lead to a tertiary alcohol. This ensures a clean, high-yielding conversion to the desired ketone.

Detailed Experimental Protocol

This protocol describes the synthesis from 2-chloro-N-methoxy-N-methylisonicotinamide.[3]

Reagents and Materials:

-

2-chloro-N-methoxy-N-methylisonicotinamide

-

Methylmagnesium bromide (3M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Dissolve 2-chloro-N-methoxy-N-methylisonicotinamide (10.0 g, 50 mmol) in anhydrous THF (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylmagnesium bromide solution (50 mL, 150 mmol, 3M in THF) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

-

Quenching: Upon reaction completion (monitored by TLC), carefully cool the mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]

-

Purification: Purify the crude residue by silica gel column chromatography to afford the final product, this compound. A reported yield for this process is 96% (7.5 g).[3]

Synthesis and Purification Workflow

References

- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 4-Acetyl-2-chloropyridine 97 23794-15-2 [sigmaaldrich.com]

- 3. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]

- 4. 1-(2-chloropyridine-4-yl)ethanone - CAS:23794-15-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. CAS 60159-37-7: Ethanone, 1-(4-chloro-2-pyridinyl)- [cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-(2-Chloropyridin-4-yl)ethanone: Synthesis, Applications, and Core Chemical Insights

Introduction

1-(2-Chloropyridin-4-yl)ethanone, a pivotal heterocyclic ketone, serves as a critical building block in the synthesis of a wide array of functional molecules. Its unique electronic and structural characteristics, arising from the interplay of the chloro, acetyl, and pyridine moieties, render it a versatile intermediate for drug discovery and agrochemical development. This technical guide provides an in-depth exploration of this compound, covering its nomenclature, synthesis, purification, characterization, and key applications, with a particular focus on its role in the development of novel cancer therapeutics and advanced agricultural solutions. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical process development, and agrochemical science, offering both foundational knowledge and practical insights.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This compound is known by several synonyms, which are often encountered in scientific literature and commercial catalogs.

| Identifier | Value |

| Systematic IUPAC Name | This compound |

| Common Synonyms | 2-Chloro-4-acetylpyridine, 4-Acetyl-2-chloropyridine |

| CAS Number | 23794-15-2[1] |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| InChI Key | ZJCGPQZERFBGSM-UHFFFAOYSA-N |

While no specific trade names are commonly associated with this compound, it is widely available from various chemical suppliers under its chemical name or CAS number.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[2][3][4] This section provides a detailed protocol and explains the underlying chemical principles.

Experimental Protocol: Grignard Reaction

This protocol outlines the synthesis of this compound from 2-chloro-N-methoxy-N-methylisonicotinamide.

Materials and Reagents:

-

2-chloro-N-methoxy-N-methylisonicotinamide

-

Anhydrous tetrahydrofuran (THF)

-

Methylmagnesium bromide (3M solution in THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-N-methoxy-N-methylisonicotinamide in anhydrous THF.

-

Grignard Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add methylmagnesium bromide solution from the dropping funnel to the stirred solution. The temperature should be carefully monitored and maintained at 0°C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. This step neutralizes the Grignard reagent and hydrolyzes the intermediate magnesium alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[5][6][7]

Causality Behind Experimental Choices

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[8] The use of anhydrous THF and flame-dried glassware is crucial to prevent the quenching of the Grignard reagent, which would significantly reduce the yield.

-

Low-Temperature Addition: The reaction between the Grignard reagent and the Weinreb amide is exothermic.[9] Adding the Grignard reagent at 0°C helps to control the reaction rate, prevent side reactions, and ensure the stability of the reactants and intermediates.

-

Weinreb Amide Substrate: The use of a Weinreb amide (N-methoxy-N-methylamide) is a key strategic choice. The intermediate formed upon the addition of the Grignard reagent is a stable chelated species that does not readily undergo a second addition of the Grignard reagent. This prevents the formation of the corresponding tertiary alcohol as a byproduct, leading to a higher yield of the desired ketone.[9]

-

Aqueous Workup with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction and hydrolyzes the magnesium alkoxide without causing unwanted side reactions that might occur with stronger acids.

Characterization and Quality Control

Ensuring the purity and identity of the synthesized this compound is a critical step. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to identify the fractions containing the product during column chromatography. The retention factor (Rf) value is dependent on the eluent system used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the molecule.[10][11][12][13] The chemical shifts, integration, and coupling patterns of the protons and carbons provide a unique fingerprint of the compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its identity.

Applications in Drug Discovery: A Gateway to Novel Cancer Therapeutics

This compound is a valuable precursor for the synthesis of pyrimidine derivatives that act as inhibitors of human Serine/threonine-protein kinase SMG1 (hSMG-1).[14][15][16]

The Role of hSMG-1 in Nonsense-Mediated mRNA Decay (NMD) and Cancer

Nonsense-mediated mRNA decay (NMD) is a crucial cellular surveillance mechanism that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs).[17][18][19][20] PTCs can arise from mutations or errors in transcription and splicing, and their translation can lead to the production of truncated, non-functional, or even harmful proteins.

The hSMG-1 kinase plays a central role in the NMD pathway by phosphorylating the UPF1 protein, a key helicase that triggers the degradation of the aberrant mRNA.[20] In the context of cancer, NMD can have a dual role. It can act as a tumor suppressor by eliminating transcripts that could lead to oncogenic proteins. Conversely, it can also promote tumor growth by degrading mRNAs that encode for tumor-suppressing proteins or neoantigens that would otherwise trigger an anti-tumor immune response.[18][21]

Inhibition of hSMG-1, therefore, presents a promising therapeutic strategy for certain cancers. By blocking the NMD pathway, hSMG-1 inhibitors can lead to the accumulation of PTC-containing transcripts, which can have several anti-cancer effects, including the production of neoantigens that stimulate the immune system to attack the tumor.[21]

Synthesis of Pyrimidine-Based hSMG-1 Inhibitors

This compound serves as a key starting material for the synthesis of these pyrimidine-based inhibitors. The acetyl group can be readily transformed into various functional groups, and the chloro-substituent on the pyridine ring allows for further derivatization, enabling the exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the inhibitors.[14]

Applications in Agrochemicals: Protecting Crops with Precision

The pyridine ring is a common scaffold in a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[22][23][24] this compound is a valuable intermediate in the synthesis of novel pyridine-based agrochemicals.[25]

The reactivity of the acetyl and chloro groups allows for the introduction of various toxophores and functional groups that can modulate the biological activity, selectivity, and environmental profile of the resulting agrochemical. For example, the acetyl group can be a precursor to oximes or other derivatives, while the chloro group can be displaced by various nucleophiles to build more complex molecular architectures.[26][27][28]

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[1]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, with significant implications for both human health and agriculture. Its versatile reactivity, stemming from the strategic placement of its functional groups, provides chemists with a powerful tool for the construction of complex and biologically active molecules. The in-depth understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for researchers and scientists aiming to innovate in the fields of drug discovery and agrochemical development. As the demand for novel therapeutics and sustainable agricultural solutions continues to grow, the importance of key building blocks like this compound will undoubtedly increase, paving the way for future scientific advancements.

References

- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Purification [chem.rochester.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. leah4sci.com [leah4sci.com]

- 9. adichemistry.com [adichemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publishing.bceln.ca [publishing.bceln.ca]

- 14. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Single-step synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of SMG-1 in nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape | eLife [elifesciences.org]

- 22. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]

- 24. nbinno.com [nbinno.com]

- 25. chemimpex.com [chemimpex.com]

- 26. Page loading... [guidechem.com]

- 27. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 28. Page loading... [guidechem.com]

An In-depth Technical Guide to the Biological Significance of 1-(2-Chloropyridin-4-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the biological relevance of the chemical intermediate, 1-(2-Chloropyridin-4-yl)ethanone. While direct biological activity of this compound is not extensively documented, its pivotal role as a structural cornerstone in the synthesis of potent and selective kinase inhibitors positions it as a molecule of significant interest to researchers and professionals in drug discovery and development. This guide will delve into the synthetic pathways where this compound is a key reactant, leading to the generation of targeted therapeutics, with a particular focus on hSMG-1 and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Furthermore, we will provide detailed, field-proven experimental protocols to assess the biological activity of the downstream products derived from this versatile intermediate.

Introduction: The Strategic Importance of a Synthetic Intermediate

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutics. This compound, a chlorinated pyridine derivative, has emerged as a critical building block in the synthesis of a range of biologically active compounds.[1] Its unique chemical architecture, featuring a reactive chlorine atom and a ketone functional group, allows for diverse chemical modifications, making it an invaluable precursor for complex heterocyclic structures.[1] This guide will illuminate the biological significance of this compound, not through its intrinsic bioactivity, but through its instrumental role in the synthesis of targeted kinase inhibitors for oncology and other therapeutic areas.

A Gateway to Potent Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. This compound serves as a key starting material for the synthesis of inhibitors targeting several important kinases.

Synthesis of hSMG-1 Kinase Inhibitors for Cancer Therapy

The human suppressor of morphogenesis in genitalia-1 (hSMG-1) kinase is a critical regulator of nonsense-mediated mRNA decay (NMD), a cellular surveillance mechanism that degrades mRNAs containing premature termination codons.[2] In the context of cancer, inhibiting hSMG-1 can prevent the degradation of mutated transcripts, leading to the expression of neoantigens and potentially enhancing anti-tumor immunity.[3][4] this compound is a pivotal intermediate in the synthesis of pyrimidine derivatives that have been identified as potent and selective hSMG-1 inhibitors.[2]

The general synthetic approach involves the reaction of this compound with other reagents to construct the core pyrimidine scaffold, which is then further functionalized to optimize potency and selectivity against hSMG-1. The ability to readily introduce substitutions on the pyridine ring, originating from this compound, is a key advantage in the structure-activity relationship (SAR) studies of these inhibitors.

A Building Block for ROCK Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including cell adhesion, migration, and proliferation.[5][6] Dysregulation of the ROCK signaling pathway is associated with various pathologies, including cancer metastasis and cardiovascular diseases. The development of ROCK inhibitors is therefore a promising therapeutic strategy.[5][6] this compound has been utilized as a precursor in the synthesis of pyridine-based ROCK inhibitors, highlighting its versatility in generating diverse kinase inhibitor scaffolds.

Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for researchers to assess the biological activity of compounds synthesized using this compound as a starting material. These assays are designed to be self-validating and are based on established methodologies in the field.

In Vitro hSMG-1 Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the kinase activity of hSMG-1 by measuring the phosphorylation of its substrate, UPF1.[7][8]

Materials:

-

Recombinant hSMG-1 enzyme

-

UPF1 substrate (recombinant protein or peptide)

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

Phosphatase inhibitors

-

SDS-PAGE gels and buffers

-

Phosphorimager or anti-phospho-UPF1 antibody for Western blotting

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant hSMG-1, and the UPF1 substrate.

-

Add varying concentrations of the test compound or DMSO (vehicle control) to the reaction mixture and incubate for 15-30 minutes at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection, or unlabeled ATP for Western blot detection).

-

Allow the reaction to proceed for 30-60 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

For radiometric detection, dry the gel and expose it to a phosphor screen. For Western blot detection, transfer the proteins to a PVDF membrane and probe with an anti-phospho-UPF1 antibody.

-

Quantify the signal to determine the concentration-dependent inhibition of UPF1 phosphorylation and calculate the IC50 value.

Diagram of the hSMG-1 Kinase Inhibition Assay Workflow:

References

- 1. chemimpex.com [chemimpex.com]

- 2. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]

- 4. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Core: A Technical Guide to 1-(2-Chloropyridin-4-yl)ethanone Derivatives and Analogs in Modern Drug Discovery

For the discerning researcher and drug development professional, the pyridine scaffold represents a cornerstone of medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1] Among these, the 1-(2-chloropyrin-4-yl)ethanone core has emerged as a particularly versatile and powerful building block. Its strategic placement of a reactive chlorine atom and a modifiable ethanone group provides a rich platform for the synthesis of diverse and complex molecular architectures. This guide offers an in-depth exploration of the synthesis, chemical properties, and therapeutic applications of 1-(2-chloropyridin-4-yl)ethanone derivatives and analogs, providing field-proven insights and detailed methodologies for their effective utilization in drug discovery programs.

The Synthetic Landscape: Crafting the this compound Core

The efficient and scalable synthesis of the this compound core is paramount for its widespread application. Several synthetic strategies have been developed, each with its own advantages and considerations.

Grignard Reaction with Weinreb Amide: A Precise and High-Yielding Approach

A robust and widely employed method for the synthesis of this compound involves the reaction of a methylmagnesium halide with a Weinreb amide derivative of 2-chloroisonicotinic acid. This approach is favored for its high yield and chemoselectivity, minimizing the over-addition often seen with more reactive carbonyl precursors.

Protocol 1: Synthesis of this compound via Weinreb Amide

-

Step 1: Synthesis of 2-chloro-N-methoxy-N-methylisonicotinamide.

-

To a solution of 2-chloroisonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent.

-

Slowly add the crude acid chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration to yield the Weinreb amide.

-

-

Step 2: Synthesis of this compound. [2]

-

Dissolve the 2-chloro-N-methoxy-N-methylisonicotinamide (10.0 g, 50 mmol) in anhydrous tetrahydrofuran (50 mL).[2]

-

Cool the solution to 0 °C and slowly add a 3M solution of methylmagnesium bromide in tetrahydrofuran (50 mL, 150 mmol).[2]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[2]

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.[2]

-

Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography to obtain this compound (7.5 g, 96% yield).[2]

-

Causality of Experimental Choices: The use of a Weinreb amide is critical here. The stable chelate formed between the magnesium of the Grignard reagent and the methoxy and carbonyl oxygens of the Weinreb amide prevents the collapse of the tetrahedral intermediate and subsequent over-addition of the Grignard reagent, which would lead to the formation of a tertiary alcohol. The use of anhydrous THF is essential as Grignard reagents are highly reactive towards protic solvents.[3]

Strategic Functionalization: Building a Library of Derivatives

The true power of the this compound scaffold lies in its amenability to a wide range of chemical transformations at both the 2-chloro and the ethanone functionalities. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Nucleophilic Aromatic Substitution at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for introducing a variety of functional groups.

Workflow for C2-Functionalization

Caption: C2-Functionalization via SNAr.

Transformations of the Ethanone Group

The ethanone side chain offers a plethora of opportunities for chemical modification, including reductions, oxidations, and condensations to build more complex heterocyclic systems.

Workflow for Ethanone Modification

Caption: Ethanone Group Transformations.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown significant promise in various therapeutic areas, most notably as kinase inhibitors in oncology.

hSMG-1 Kinase Inhibitors for Cancer Therapy

The human suppressor of morphogenesis in genitalia-1 (hSMG-1) kinase is a key regulator of nonsense-mediated RNA decay (NMD) and cellular stress responses, making it an attractive target for cancer therapy.[4] 1-(2-Chloro-4-pyridinyl)ethanone is a crucial intermediate in the synthesis of pyrimidine derivatives that act as hSMG-1 inhibitors.[5]

Table 1: SAR of Pyrimidine-based hSMG-1 Inhibitors

| R1 (at C2 of Pyridine) | R2 (Modification of Ethanone) | hSMG-1 IC50 (nM) | Kinome Selectivity |

| -NH-Aryl | Pyrimidine | <10 | High |

| -O-Aryl | Pyrimidine | 10-50 | Moderate |

| -S-Aryl | Pyrimidine | >100 | Low |